molecular formula C9H8ClN3S2 B5798763 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B5798763
M. Wt: 257.8 g/mol
InChI Key: HXVVRQRCDWXTEJ-UHFFFAOYSA-N
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Description

5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 3-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which reacts with various amines to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity.

Comparison with Similar Compounds

Similar compounds to 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine include other 1,3,4-thiadiazole derivatives, such as:

These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their biological activities and chemical properties

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVVRQRCDWXTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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